Imiclopazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDYNPAUUKDNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7414-95-1 (di-hydrochloride) | |
| Record name | Imiclopazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60864024 | |
| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7224-08-0, 7414-95-1 | |
| Record name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7224-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiclopazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chorimpiphenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMICLOPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Imiclopazine Dihydrochloride
Established and Novel Synthetic Pathways for Imiclopazine (B1207428) Dihydrochloride (B599025)
The synthesis of this compound dihydrochloride is a process that can be broken down into two primary stages: the formation of the 2-chlorophenothiazine (B30676) core and the subsequent attachment of the piperazine-containing side chain.
An established route to 2-chlorophenothiazine is detailed in Chinese patent CN101417986A. google.com This method involves a two-step process:
Deacidification: The process begins with the deacidification of 2-(3-chlorophenyl)-amino benzoic acid. This reaction is carried out in the presence of a catalytic amount of iron at a high temperature, ranging from 160 to 180 °C. The product of this step is m-chloro diphenylamine (B1679370). google.com
Cyclization: The m-chloro diphenylamine then undergoes a cyclization reaction with sulfur. This step is catalyzed by a small amount of iodine and is conducted at a temperature between 110 and 150 °C. The resulting product is 2-chlorophenothiazine. google.com This key intermediate is a common starting point for the synthesis of many phenothiazine-based drugs. chemicalbook.comchemrxiv.org
The synthesis of the required side chain, 1-(2-(piperazin-1-yl)ethyl)-3-methyl-2-imidazolidinone, can be inferred from procedures for similar structures. For instance, the synthesis of 1-(2-(2-imidazolidinon-1-yl)ethyl)piperazine can be achieved by reacting 1-(2-chloroethyl)-imidazolidin-2-one with piperazine (B1678402) in methanol. prepchem.com A similar strategy would be employed to synthesize the N-methylated version required for this compound.
The final step in the synthesis of this compound would be the coupling of 2-chlorophenothiazine with the pre-formed side chain. This is typically achieved by reacting the two molecules in the presence of a base, such as sodium amide, in a suitable solvent. The resulting this compound base would then be treated with hydrochloric acid to form the more stable dihydrochloride salt.
Novel synthetic pathways for phenothiazine (B1677639) derivatives are continually being explored to improve efficiency and yield. One such approach involves the use of continuous-flow synthesis, which has been demonstrated for model phenothiazine antipsychotics. googleapis.com This method offers potential for faster and more efficient production of the phenothiazine core and its derivatives. googleapis.com
Strategies for Analog Synthesis and Scaffold Diversification
The development of new chemical entities often relies on the synthesis of analogs and the diversification of the central scaffold to explore the structure-activity relationship and identify compounds with improved properties.
Analog Synthesis:
The synthesis of this compound analogs can be achieved by modifying either the phenothiazine core or the piperazine side chain.
Modification of the Phenothiazine Core: The substituent at the 2-position of the phenothiazine ring is known to influence activity. researchgate.net Analogs can be created by starting with different substituted phenothiazines. For example, using a trifluoromethyl-substituted phenothiazine instead of 2-chlorophenothiazine would yield a different set of analogs. researchgate.net
Modification of the Side Chain: The piperazine side chain offers numerous opportunities for modification. The length of the alkyl chain connecting the phenothiazine ring to the piperazine can be varied. acs.org Furthermore, the imidazolidinone moiety can be replaced with other heterocyclic systems or functional groups. For example, various aryl amines can be conjugated to the phenothiazine core via an acetyl group to create a diverse library of analogs. cbijournal.com The synthesis of conformationally restricted phenothiazine analogues, where the side chain is fixed in a specific position, has also been explored to study the conformational requirements for activity. google.com
Scaffold Diversification:
Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. chemicalbook.comiosrphr.org For phenothiazines, this could involve replacing the tricyclic core with other ring systems. Ring analogs of phenothiazines that have been synthesized include compounds like Chlorprothixene, Thiothixene, Loxapine, and Clozapine, which feature different heterocyclic cores. googleapis.com
Another approach to scaffold diversification is the fusion of additional rings to the phenothiazine nucleus. For example, a pyrazoline ring has been fused to the phenothiazine nucleus to create novel derivatives with potential antipsychotic activity. researchgate.net
| Modification Strategy | Example Starting Material/Reagent | Resulting Analog Type |
|---|---|---|
| Phenothiazine Core Modification | 2-(Trifluoromethyl)phenothiazine | Analogs with different substituents on the phenothiazine ring |
| Side Chain Length Variation | Varying the length of the haloalkyl chain | Analogs with different spacer lengths between the core and piperazine |
| Side Chain Heterocycle Variation | Different heterocyclic amines | Analogs with diverse heterocyclic moieties on the side chain |
| Scaffold Hopping | Alternative tricyclic or heterocyclic cores | Compounds with entirely new central scaffolds |
| Ring Fusion | Reagents for pyrazoline ring formation | Fused-ring phenothiazine derivatives |
Advanced Approaches in Synthetic Optimization and Efficiency Enhancement
Modern drug discovery and development heavily rely on advanced technologies to accelerate the synthesis and optimization of lead compounds.
Chemoinformatics and Computational Synthesis Design
Chemoinformatics plays a crucial role in modern drug discovery by enabling the analysis of large datasets of chemical information to guide the design of new molecules with desired properties. google.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel compounds based on their chemical structure. google.comjustia.com Such models can be particularly useful in designing new antipsychotic agents by identifying key structural features that contribute to activity. acs.org
Computational studies, such as molecular docking, can be used to predict how a molecule will bind to its target receptor. pharmacy180.com This information can guide the design of new analogs with improved binding affinity. For phenothiazine derivatives, computational studies have been used to explore their inhibitory activity against various enzymes. pharmacy180.comgoogle.com These computational approaches can help prioritize which novel compounds to synthesize, saving time and resources. nih.gov
Automation and High-Throughput Synthesis Methodologies
Automation has become an indispensable tool in medicinal chemistry, significantly increasing the efficiency and reproducibility of chemical synthesis. Automated synthesizers can perform reactions with high precision, which is particularly beneficial for multi-step syntheses and for creating libraries of compounds for high-throughput screening.
Elucidation of Molecular Mechanisms of Action for Imiclopazine Dihydrochloride
In Vitro Studies on Cellular and Subcellular Interactions
A comprehensive review of publicly available scientific literature and pharmacological databases reveals a significant lack of specific experimental data regarding the in vitro molecular mechanisms of action for Imiclopazine (B1207428) dihydrochloride (B599025). While the compound is classified as a phenothiazine (B1677639) antipsychotic and was developed in the 1960s, it was never brought to market. wikipedia.orgncats.io This has resulted in a scarcity of detailed research on its cellular and subcellular interactions.
Receptor Binding Affinity and Selectivity Profiling
Despite extensive searches of databases such as ChEMBL, PubChem, and DrugBank, no quantitative receptor binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound dihydrochloride are publicly available. ebi.ac.uk As a phenothiazine, it is hypothesized to interact with dopamine (B1211576) and serotonin (B10506) receptors, which are common targets for this class of antipsychotics. However, without experimental data, its specific receptor binding profile, including its affinity and selectivity for various receptor subtypes, remains uncharacterized.
Interactive Data Table: Receptor Binding Affinities of this compound Dihydrochloride
| Receptor | Kᵢ (nM) | Species | Assay Conditions | Reference |
| Data Not Available | N/A | N/A | N/A | N/A |
Enzymatic Activity Modulation and Kinetic Analyses
There is no available information in the scientific literature regarding the effects of this compound dihydrochloride on enzymatic activity. Studies investigating its potential to inhibit or modulate the activity of key enzymes, such as those in the cytochrome P450 family or other metabolic pathways, have not been published. Consequently, kinetic parameters like inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) are unknown.
Interactive Data Table: Enzymatic Modulation by this compound Dihydrochloride
| Enzyme | Inhibition/Activation | Kᵢ / IC₅₀ (µM) | Kinetic Analysis | Reference |
| Data Not Available | N/A | N/A | N/A | N/A |
Ion Channel Gating and Transporter Interaction Studies
The interaction of this compound dihydrochloride with ion channels and neurotransmitter transporters has not been a subject of published research. As such, there is no data to suggest its effects on the gating mechanisms of voltage-gated or ligand-gated ion channels, nor are there any studies on its potential to interact with and modulate the function of monoamine transporters (e.g., dopamine, serotonin, or norepinephrine (B1679862) transporters).
Interactive Data Table: Ion Channel and Transporter Interactions of this compound Dihydrochloride
| Channel/Transporter | Effect | Electrophysiological/Binding Assay Details | Reference |
| Data Not Available | N/A | N/A | N/A |
Intracellular Signaling Pathway Perturbations
Due to the absence of receptor binding and enzyme modulation data, the specific intracellular signaling pathways perturbed by this compound dihydrochloride are unknown. It is plausible that, like other phenothiazines, it could influence downstream signaling cascades associated with G-protein coupled receptors, such as those involving cyclic AMP (cAMP) or phosphoinositide turnover. However, without direct experimental evidence, any such suggestions remain speculative.
Preclinical In Vivo Investigations of Mechanistic Insights
Neurobiological Systemic Responses
While early clinical trials in the 1960s and 1970s reportedly showed that this compound possessed strong sedative and antiemetic properties and had favorable outcomes in the treatment of schizophrenia, detailed preclinical in vivo studies elucidating its systemic neurobiological responses are not available in the modern scientific literature. wikipedia.orgncats.io Information regarding its effects on neurotransmitter levels, neuronal firing rates in specific brain regions, or behavioral pharmacology in animal models is not publicly accessible.
Endocrine System Modulations
This compound dihydrochloride is a phenothiazine derivative, and as such, its impact on the endocrine system is primarily understood through the lens of this class of antipsychotic compounds. The endocrine side effects of phenothiazines are well-documented and are largely attributed to their action on the hypothalamus and pituitary gland cambridge.org. The primary mechanism involves the blockade of dopamine D2 receptors, which plays a crucial role in regulating the secretion of several key hormones medsafe.govt.nzrxlist.comdrugs.com.
The tuberoinfundibular pathway, a dopaminergic pathway extending from the hypothalamus to the pituitary gland, is central to this regulation. Dopamine released from these neurons tonically inhibits the secretion of prolactin from the anterior pituitary. By antagonizing D2 receptors in this pathway, phenothiazines disrupt this inhibitory control, leading to a cascade of endocrine alterations medsafe.govt.nznih.gov.
Impact on Prolactin Levels
The most consistent and pronounced endocrine effect of phenothiazine antipsychotics is the elevation of serum prolactin levels, a condition known as hyperprolactinemia nih.govcambridge.org. The blockade of D2 receptors on lactotroph cells in the anterior pituitary removes the natural inhibition exerted by dopamine, resulting in increased prolactin synthesis and release medsafe.govt.nznih.gov. While most antipsychotics can cause a transient increase in prolactin, phenothiazines are associated with a sustained elevation nih.gov. Drug-induced hyperprolactinemia typically results in prolactin levels between 25 and 100 ng/mL, though some phenothiazines can lead to levels exceeding 200 ng/mL nih.gov.
The clinical manifestations of hyperprolactinemia stem from the hormonal imbalances it creates. Elevated prolactin levels can suppress the hypothalamic-pituitary-gonadal axis, leading to hypogonadism medsafe.govt.nznih.gov. In women, this can manifest as menstrual irregularities, galactorrhea (inappropriate milk production), and decreased libido cambridge.orgmedsafe.govt.nz. In men, symptoms may include reduced libido, impotence, and gynecomastia (enlargement of breast tissue) medsafe.govt.nz.
| Hormone | Effect of Phenothiazine Administration | Underlying Mechanism | Potential Clinical Manifestations |
| Prolactin | Significant and sustained increase | Blockade of dopamine D2 receptors in the tuberoinfundibular pathway, removing tonic inhibition of prolactin secretion. medsafe.govt.nznih.gov | Galactorrhea, menstrual disturbances, decreased libido, infertility. cambridge.orgmedsafe.govt.nz |
Alterations in Growth Hormone Secretion
The influence of phenothiazines on growth hormone (GH) secretion is more complex and appears to be contradictory in the existing literature cambridge.org. Dopaminergic pathways in the hypothalamus are involved in the regulation of GH, and therefore, dopamine receptor blockade by phenothiazines can interfere with this process nih.gov. However, the outcomes of this interference are not straightforward.
Some studies have suggested that phenothiazines can inhibit the release of GH cambridge.org. This effect may be due to the disruption of the normal pulsatile release of growth hormone-releasing hormone (GHRH) from the hypothalamus. Conversely, other research has indicated that phenothiazines might enhance GH release in certain contexts cambridge.org. These discrepancies could be attributable to differences in the specific phenothiazine compound studied, the duration of treatment, and the species or population being examined. A potential downregulation of GH secretion could be a contributing factor to weight gain observed with some antipsychotic therapies, as GH deficiency is associated with central obesity nih.govki.se.
| Hormone | Reported Effects of Phenothiazine Administration | Potential Underlying Mechanisms |
| Growth Hormone (GH) | Controversial: Both inhibition and stimulation have been reported. cambridge.org | Interaction with hypothalamic dopamine receptors that regulate GHRH and somatostatin (B550006) release. nih.gov |
Modulation of Gonadotropin Release
Phenothiazines can indirectly affect the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This effect is largely a consequence of drug-induced hyperprolactinemia medsafe.govt.nz. Elevated prolactin levels are known to suppress the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus cambridge.org.
The reduced GnRH stimulation of the pituitary gland leads to decreased secretion of both LH and FSH. In women, this can disrupt the menstrual cycle, leading to oligomenorrhea or amenorrhea, and anovulation, resulting in infertility medsafe.govt.nznih.gov. In men, the suppression of LH and FSH can lead to reduced testosterone (B1683101) production (hypogonadism) and impaired spermatogenesis medsafe.govt.nz. This suppression of the reproductive endocrine axis is a significant long-term consequence of chronic hyperprolactinemia induced by phenothiazines nih.gov.
| Hormone | Effect of Phenothiazine Administration | Underlying Mechanism | Potential Clinical Manifestations |
| Luteinizing Hormone (LH) | Decreased secretion | Hyperprolactinemia-induced suppression of hypothalamic GnRH release. cambridge.org | Menstrual irregularities, anovulation, hypogonadism. medsafe.govt.nznih.gov |
| Follicle-Stimulating Hormone (FSH) | Decreased secretion | Hyperprolactinemia-induced suppression of hypothalamic GnRH release. cambridge.org | Infertility, impaired spermatogenesis. medsafe.govt.nz |
Preclinical Pharmacological Characterization of Imiclopazine Dihydrochloride
In Vitro Pharmacological Activity Assessments
In vitro studies are foundational in preclinical pharmacology, offering a controlled environment to dissect the molecular and cellular mechanisms of a drug candidate. These assessments are crucial for understanding the direct interactions of a compound with its biological targets, free from the complexities of a whole-organism system.
Cell-based assays are instrumental in determining the functional consequences of a drug's interaction with its target, typically a receptor or an enzyme. For a compound like imiclopazine (B1207428), which is expected to interact with neurotransmitter receptors, these assays can quantify its agonist, antagonist, or inverse agonist activity.
A primary method involves using cultured cells genetically engineered to express a specific receptor of interest, such as dopamine (B1211576) or serotonin (B10506) receptors, which are common targets for phenothiazines. The functional response of these cells to the application of this compound dihydrochloride (B599025) would be measured. This can be achieved by monitoring changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions. For instance, a fluorescence-based assay could be employed to detect changes in intracellular calcium levels upon receptor activation or inhibition.
Such studies would aim to establish a dose-response curve, from which key pharmacological parameters like the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) are derived. These values are critical for comparing the potency of this compound dihydrochloride at different receptor subtypes and against other reference compounds.
Illustrative Data Table: Functional Receptor Activity of a Phenothiazine-like Compound
| Receptor Subtype | Functional Assay | Measured Effect | Potency (IC50/EC50) |
| Dopamine D2 | cAMP Inhibition | Antagonist | 15 nM |
| Serotonin 5-HT2A | Calcium Mobilization | Antagonist | 25 nM |
| Histamine H1 | Calcium Mobilization | Antagonist | 10 nM |
| Adrenergic α1 | Calcium Mobilization | Antagonist | 30 nM |
Note: The data presented in this table is illustrative for a typical phenothiazine (B1677639) derivative and is not specific to this compound dihydrochloride.
To bridge the gap between single-cell assays and in vivo studies, tissue and organotypic culture models are employed. These models preserve the complex cellular architecture and synaptic connections of the original tissue, offering a more physiologically relevant context to study a drug's effects. heart.org
For a psychoactive compound like this compound dihydrochloride, organotypic slice cultures of specific brain regions, such as the hippocampus or striatum, would be particularly valuable. google.com These cultures maintain the intricate neuronal circuits of these areas, allowing for the investigation of how the compound modulates synaptic transmission and network activity. For example, researchers could assess the effect of this compound dihydrochloride on long-term potentiation (LTP), a cellular model of learning and memory, in hippocampal slices.
The application of this compound dihydrochloride to these tissue preparations would be followed by the measurement of various endpoints, including changes in neuronal firing rates, neurotransmitter release, or gene expression patterns. These studies provide a more integrated view of the compound's pharmacological effects within a preserved microenvironment. google.com
Electrophysiology provides a direct measure of a drug's effect on the electrical properties of individual cells and neuronal networks. hopkinsmedicine.org Techniques such as patch-clamp recording on cultured neurons or brain slices allow for the detailed characterization of a compound's impact on ion channels, membrane potential, and synaptic currents.
For this compound dihydrochloride, electrophysiological studies would be crucial to understand its influence on neuronal excitability. For instance, by recording from dopamine-releasing neurons in a midbrain slice, researchers could determine if the compound alters their firing pattern, which is a key mechanism for many antipsychotic drugs. These investigations can reveal whether the drug's effects are pre- or post-synaptic and can identify the specific ion channels that are modulated. nih.gov
These studies are essential for building a detailed mechanistic understanding of how this compound dihydrochloride achieves its psychomotor stabilizing and other central nervous system effects at the most fundamental level of cellular function.
In Vivo Pharmacological Response Analysis in Animal Models
In vivo studies in animal models are a critical component of preclinical evaluation, providing insights into a drug's effects on a whole, living organism. nih.gov These studies help to understand the integrated physiological and behavioral responses to the drug candidate.
Rodents, such as mice and rats, are the most commonly used animal models in early-stage in vivo pharmacological research due to their well-characterized genetics, rapid breeding cycles, and the availability of established behavioral paradigms. medchemexpress.com For a compound with psychomotor stabilizing and antiaggressive properties like this compound dihydrochloride, a battery of behavioral tests in rodents would be conducted.
To assess its psychomotor stabilizing effects, models such as the open-field test (to measure locomotion and exploratory behavior) and the rotarod test (to assess motor coordination) would be employed. Anti-aggressive properties could be evaluated using the resident-intruder test, where the drug's effect on aggressive behaviors of a resident animal towards an intruder is quantified. The antiemetic potential could be investigated by measuring the reduction of chemotherapy- or motion-induced emesis in relevant rodent models.
Illustrative Data Table: Behavioral Effects of a Phenothiazine-like Compound in Rodent Models
| Behavioral Test | Animal Model | Observed Effect |
| Open-Field Test | Mouse | Reduction in hyperlocomotion induced by psychostimulants |
| Resident-Intruder Test | Rat | Significant decrease in the frequency and duration of aggressive behaviors |
| Cisplatin-Induced Emesis | Rat | Dose-dependent reduction in the number of emetic episodes |
Note: The data presented in this table is illustrative for a typical phenothiazine derivative and is not specific to this compound dihydrochloride.
While rodent models are invaluable, non-rodent species are often used in later-stage preclinical studies to provide a more comprehensive pharmacological profile, as their physiology can be more analogous to humans in certain aspects. hopkinsmedicine.org Species such as dogs or non-human primates may be used to confirm and extend the findings from rodent studies.
For a compound like this compound dihydrochloride, studies in non-rodent models could provide more nuanced information about its effects on complex behaviors and cognitive functions. For example, its antiemetic effects could be further characterized in dogs, which have a vomiting reflex more similar to humans than rodents. Pharmacological studies in non-human primates could offer insights into the compound's effects on higher-order cognitive processes and its potential for inducing side effects such as extrapyramidal symptoms, which are a known concern for phenothiazine derivatives.
These comprehensive studies in non-rodent models are crucial for a better prediction of the compound's pharmacological effects in humans.
Based on a comprehensive search of available scientific literature, there is no publicly accessible preclinical research data focusing on the behavioral phenotype analysis of this compound dihydrochloride in animal models. Studies detailing the effects of this specific compound on behavioral paradigms such as locomotor activity, novel object recognition, social interaction, or forced swim tests could not be located.
Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for the "Behavioral Phenotype Analysis in Preclinical Models (without clinical correlation)" of this compound dihydrochloride.
Structure Activity Relationship Sar Studies of Imiclopazine Dihydrochloride Analogues
Methodologies for Systematic Structural Modification
The systematic structural modification of phenothiazine (B1677639) analogues, including those closely related to Imiclopazine (B1207428), generally involves a few key strategies to explore the chemical space and optimize biological activity. These methodologies are foundational to establishing a robust SAR.
One common approach is the modification of the substituent at the 2-position of the phenothiazine ring . This position is known to be critical for antipsychotic activity. slideshare.net Synthetic strategies often involve the introduction of various electron-withdrawing groups to modulate the electronic properties of the tricyclic core.
Another key area of modification is the alteration of the aminoalkyl side chain at the N-10 position . For piperazine-containing phenothiazines like this compound, this includes:
Varying the length of the alkyl chain connecting the phenothiazine nitrogen to the piperazine (B1678402) ring. A three-carbon chain is generally considered optimal for neuroleptic activity. slideshare.net
Substitution on the piperazine ring itself. This can influence the basicity of the distal nitrogen and introduce steric bulk, which can affect receptor binding and pharmacokinetic properties.
The synthesis of these analogues often begins with the appropriate 2-substituted phenothiazine, which is then N-alkylated with a suitable piperazine-containing side chain. nih.gov Further modifications can be carried out on the terminal nitrogen of the piperazine ring.
Correlation of Molecular Features with Biological Activity
The biological activity of phenothiazine derivatives is intricately linked to their molecular features. Decades of research have established a clear correlation between specific structural elements and their engagement with biological targets, primarily dopamine (B1211576) receptors.
A pharmacophore model for phenothiazine-based dopamine antagonists has been well-established through extensive research. This model highlights the essential structural features required for potent biological activity. nih.govnih.gov The key pharmacophoric elements for compounds like this compound are:
The Phenothiazine Ring System: This tricyclic scaffold provides the necessary structural rigidity and lipophilicity.
The Electron-Withdrawing Group at the 2-Position: A substituent such as a chloro group, as seen in this compound, is crucial for potent dopamine receptor antagonism. slideshare.net This group is believed to influence the conformation of the side chain.
The Propyl Spacer: A three-carbon chain between the phenothiazine nitrogen and the piperazine nitrogen is optimal for positioning the basic amine for receptor interaction. slideshare.net
The Basic Nitrogen of the Piperazine Ring: This nitrogen atom is typically protonated at physiological pH and is thought to engage in a critical ionic interaction with an acidic residue in the dopamine receptor binding pocket.
The spatial arrangement of these elements is critical, and the molecule adopts a specific conformation to fit into the receptor binding site.
| Structural Modification | Impact on Biological Activity |
| Substitution at the 2-position | Electron-withdrawing groups (e.g., -Cl, -CF3) generally increase antipsychotic potency. slideshare.net |
| Substitution at other ring positions | Substituents at positions 1, 3, and 4 tend to decrease activity. |
| Length of the N-10 alkyl chain | A three-carbon chain is optimal for neuroleptic activity; shortening or lengthening the chain reduces potency. slideshare.net |
| Nature of the terminal amino group | A tertiary amine is required for high activity. The nature of the substituent on the distal piperazine nitrogen can modulate potency and selectivity. |
These substituent effects are often rationalized by their influence on the molecule's electronic properties, lipophilicity, and steric profile, all of which contribute to its affinity and efficacy at the target receptor.
Computational Modeling and Molecular Docking in SAR Elucidation
In modern drug discovery, computational techniques play a pivotal role in elucidating SAR, and the study of phenothiazine analogues is no exception. Molecular modeling and docking studies provide valuable insights into how these molecules interact with their biological targets at an atomic level.
Molecular docking simulations are employed to predict the binding mode and affinity of this compound analogues within the active site of target receptors, such as the dopamine D2 receptor. nih.gov These studies can reveal key interactions, including:
Ionic Bonding: The protonated nitrogen of the piperazine ring forming a salt bridge with an acidic residue (e.g., Aspartic acid) in the receptor.
Hydrogen Bonding: Interactions between the ligand and specific amino acid residues in the binding pocket.
Hydrophobic Interactions: The phenothiazine ring system engaging with hydrophobic pockets within the receptor.
By comparing the docking poses and calculated binding energies of a series of analogues, researchers can rationalize observed differences in their biological activities and refine their SAR hypotheses.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to develop predictive models for the biological activity of novel compounds. ubbcluj.roderpharmachemica.com For phenothiazine derivatives, QSAR studies typically involve:
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of known this compound analogues with measured biological activities.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. derpharmachemica.com
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external test sets of compounds.
Once a robust and predictive QSAR model is established, it can be used to virtually screen libraries of novel, yet-to-be-synthesized this compound derivatives. This allows for the prioritization of compounds with the highest predicted potency for synthesis and biological testing, thereby accelerating the drug discovery process.
Preclinical Metabolic Fate and Biotransformation of Imiclopazine Dihydrochloride
In Vitro Metabolic Stability and Enzyme Identification
The initial assessment of a compound's metabolic fate often begins with in vitro studies designed to determine its stability in the presence of liver enzymes and to identify which of these enzymes are responsible for its metabolism.
Microsomal and Hepatocyte Metabolic Pathways
Standard preclinical procedures involve incubating the compound with liver microsomes and hepatocytes. Liver microsomes are preparations of the endoplasmic reticulum from liver cells and are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, the latter of which are involved in conjugating molecules to facilitate their excretion.
These assays measure the rate at which the parent compound disappears over time, providing data on its intrinsic clearance. However, specific data from such microsomal or hepatocyte stability assays for Imiclopazine (B1207428) dihydrochloride (B599025) are not publicly documented.
Identification of Metabolizing Enzymes and Isoforms
To pinpoint the specific enzymes responsible for a compound's metabolism, researchers typically use a panel of recombinant human CYP450 isoforms. By observing which isoforms deplete the compound, its primary metabolic pathways can be identified. Common isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. Information regarding which specific CYP450 isoforms, or other enzyme families like flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), are involved in the biotransformation of this compound dihydrochloride is not available in the public domain.
Metabolite Identification and Characterization in Preclinical Models
Once it is established that a compound is metabolized, the next crucial step is to identify and characterize its metabolites.
Analytical Methodologies for Metabolite Profiling
The identification of metabolites is heavily reliant on advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is the cornerstone of modern metabolite profiling. This technology allows for the separation of the parent drug from its metabolites and provides precise mass information that aids in elucidating their chemical structures. Nuclear magnetic resonance (NMR) spectroscopy may also be employed for definitive structural confirmation of significant metabolites. While these are the standard methodologies, their specific application to identify metabolites of this compound dihydrochloride has not been reported in accessible literature.
Enzyme Induction and Inhibition Studies in Preclinical Systems
A critical aspect of preclinical evaluation is to determine if a compound can affect the activity of drug-metabolizing enzymes, a phenomenon known as enzyme induction or inhibition.
Enzyme inhibition occurs when a compound directly blocks the activity of an enzyme, which can lead to dangerously elevated levels of other drugs metabolized by the same enzyme. Conversely, enzyme induction happens when a compound increases the production of an enzyme, potentially leading to a faster breakdown and reduced efficacy of co-administered drugs. These studies are typically conducted using human hepatocytes in culture, where changes in enzyme activity and mRNA levels are measured after exposure to the compound. There is currently no available data from in vitro studies to indicate whether this compound dihydrochloride has the potential to induce or inhibit key drug-metabolizing enzymes.
Advanced Therapeutic Target Identification and Validation for Imiclopazine Dihydrochloride Research
High-Throughput Screening and Ligand-Based Target Discovery
The initial phase of target identification for Imiclopazine (B1207428) dihydrochloride (B599025) would involve broad, unbiased screening methodologies to generate a preliminary list of potential interacting proteins.
High-Throughput Screening (HTS):
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds against specific biological targets. hilarispublisher.comdrugtargetreview.combmglabtech.com In the context of this compound, HTS would be employed to screen diverse compound libraries for molecules that phenocopy or antagonize its effects, thereby indirectly pointing towards its targets. The process involves miniaturized assays, robotics, and automated data analysis to test thousands of compounds efficiently. bmglabtech.compharmasalmanac.commalvernpanalytical.com
A hypothetical HTS campaign could utilize a cell-based assay where a known cellular effect of this compound is monitored, for instance, the modulation of a reporter gene linked to a specific signaling pathway. The screen would identify compounds from a large library that elicit a similar response. Fluorescence-based methods are commonly used in HTS due to their sensitivity and adaptability. drugtargetreview.com
Ligand-Based Target Discovery:
Parallel to HTS, ligand-based virtual screening leverages the known chemical structure of this compound to identify proteins it is likely to bind to. eurofinsdiscovery.comcreative-biostructure.com This computational technique is founded on the principle that structurally similar molecules often exhibit similar biological activities. oxfordglobal.com By comparing the three-dimensional shape and physicochemical properties of this compound to databases of compounds with known protein targets, a list of potential targets can be predicted. eurofinsdiscovery.comoxfordglobal.comnih.gov This method is particularly useful when the 3D structure of a potential target is unknown. creative-biostructure.comcam.ac.uk
The workflow would involve creating a 3D model of this compound and then using algorithms to search through extensive databases like ChEMBL or PubChem for molecules with high structural similarity. The known targets of these similar molecules then become candidate targets for this compound.
Table 1: Hypothetical Results from Initial HTS and Ligand-Based Screening for this compound Dihydrochloride
| Methodology | Platform/Database | Identified "Hit" Compound/Homolog | Known Target of Hit/Homolog | Confidence Score |
| High-Throughput Screening | Cell-Based Reporter Assay | Compound ID: CZ-458 | Dopamine (B1211576) Receptor D2 | 85% |
| High-Throughput Screening | Cell-Based Reporter Assay | Compound ID: AX-201 | Serotonin (B10506) Receptor 5-HT2A | 78% |
| Ligand-Based Discovery | ChEMBL Similarity Search | Chlorpromazine | Dopamine Receptor D2 | 92% |
| Ligand-Based Discovery | PubChem 3D Pharmacophore | Haloperidol | Sigma-1 Receptor | 75% |
| Ligand-Based Discovery | Internal Database | Thioridazine | Histamine H1 Receptor | 88% |
Chemical Proteomics Approaches for Target Deconvolution
Following the generation of a preliminary target list, chemical proteomics would be employed to directly identify the protein binding partners of this compound dihydrochloride from a complex biological sample, such as a cell lysate or tissue homogenate. nih.gov This provides direct physical evidence of an interaction.
Chemical proteomics strategies are essential for deconvoluting the targets of small molecules. nih.goveuropeanreview.org Two primary approaches would be applicable here:
Affinity-Based Protein Profiling: This technique involves chemically modifying this compound to incorporate a "tag" (like biotin) and an affinity resin. This "bait" molecule is then incubated with a protein mixture. Proteins that bind to this compound are "pulled down" and subsequently identified using mass spectrometry. This method is effective for isolating direct binding partners. europeanreview.org
Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes to covalently label the active sites of entire enzyme families. While not directly identifying the binding site of this compound, it can be used in a competitive format. The proteome is pre-incubated with this compound, and then the ABPP probe is added. A decrease in probe labeling for a particular protein suggests that this compound binds to it, blocking the probe's access.
These methods help to confirm the computationally predicted targets and can reveal entirely new, unexpected "off-targets" that may contribute to the compound's therapeutic effects or side effects. nih.gov
Table 2: Illustrative Data from a Chemical Proteomics Pulldown Assay
| Protein Identified (by Mass Spec) | Gene Name | Function | Enrichment Factor (this compound vs. Control) | Significance (p-value) |
| Dopamine Receptor D2 | DRD2 | Neurotransmitter Receptor | 15.2 | <0.001 |
| Sigma-1 Receptor | SIGMAR1 | Molecular Chaperone | 9.8 | <0.005 |
| Histamine H1 Receptor | HRH1 | Histamine Signaling | 7.5 | <0.01 |
| Alpha-1A Adrenergic Receptor | ADRA1A | Adrenergic Signaling | 4.1 | <0.05 |
| Kv1.3 Potassium Channel | KCNA3 | Ion Channel | 3.5 | <0.05 |
In Silico Target Prediction and Prioritization Methodologies
In silico approaches use computational power to predict and rank potential drug-target interactions, helping to refine the list of candidates from broader screening methods. nih.govnih.govresearchgate.net These methods can be broadly categorized as ligand-based or structure-based. nih.gov
Given the known structure of this compound, both approaches would be valuable:
Ligand-Based Methods: As described earlier, these methods compare this compound to vast libraries of compounds with known biological activities. nih.gov Machine learning algorithms can be trained on these large datasets to build predictive models that can forecast the likely targets of a new molecule. nih.gov
Structure-Based Methods (Reverse Docking): If the 3D structures of potential protein targets are known (from sources like the Protein Data Bank), reverse docking can be performed. This involves computationally "docking" the this compound molecule into the binding sites of a large number of proteins. creative-biolabs.com A scoring function then estimates the binding affinity, and high-scoring interactions suggest a potential target. This can help to not only identify targets but also to understand how the molecule might interact at an atomic level. creative-biolabs.com
These computational predictions are cost-effective and can rapidly narrow down the most promising targets for experimental validation. mdpi.com
Table 3: Prioritization of Potential Targets using In Silico Methodologies
| Potential Target | Methodology | Docking Score (kcal/mol) | Similarity Score (Tanimoto) | Predicted Activity | Overall Rank |
| Dopamine Receptor D2 | Reverse Docking | -9.8 | 0.85 | Antagonist | 1 |
| Sigma-1 Receptor | Reverse Docking | -8.5 | 0.72 | Antagonist | 2 |
| Serotonin Receptor 5-HT2A | Similarity Search | N/A | 0.79 | Antagonist | 3 |
| Histamine H1 Receptor | Similarity Search | N/A | 0.81 | Antagonist | 4 |
| Alpha-1A Adrenergic Receptor | Reverse Docking | -7.9 | 0.65 | Antagonist | 5 |
Validation of Identified Targets in Non-Human Biological Systems
The final and most critical step is to validate the top-ranked targets from the previous stages in relevant biological systems. drugtargetreview.com Preclinical validation aims to confirm that engaging a specific target with this compound leads to a measurable, disease-relevant physiological effect. drugtargetreview.comnih.gov
Validation would proceed using a variety of non-human models:
Cell-Based Assays: Genetically modified cell lines, such as those where the target gene is knocked out or overexpressed, can be used. If this compound's effect is diminished in knockout cells, it provides strong evidence that the protein is a direct target.
Animal Models: Rodent models are crucial for in vivo target validation. creative-biolabs.com For instance, if a target is hypothesized to be involved in anxiety, this compound could be administered to mice in behavioral paradigms like the elevated plus maze. Furthermore, genetically engineered mouse models, where the human version of a target gene replaces the mouse counterpart, can provide more translatable data. drugtargetreview.commdpi.com Techniques like RNA interference can be used in these models to modulate the expression of the target gene and observe the impact on the drug's efficacy. taconic.com
Successful validation in these systems provides the necessary confidence to justify further investigation into the therapeutic potential of this compound for new indications.
Table 4: Hypothetical Preclinical Validation of the Sigma-1 Receptor as a Target for this compound
| Experimental System | Model | Endpoint Measured | Result with this compound | Conclusion |
| Cell Culture | HEK293 cells (SIGMAR1 Knockout) | Calcium Mobilization Assay | Abolished response compared to wild-type | Confirms target engagement |
| Cell Culture | SH-SY5Y neuroblastoma cells | Neurite Outgrowth Assay | 2.5-fold increase in neurite length | Suggests neuroprotective effect |
| Animal Model | C57BL/6J Mouse | Forced Swim Test (Depression Model) | 40% reduction in immobility time | Indicates potential antidepressant activity |
| Animal Model | SIGMAR1 Knockout Mouse | Forced Swim Test (Depression Model) | No significant change in immobility | Validates SIGMAR1 as the in vivo target for this effect |
Innovative Research Models and Technologies in Imiclopazine Dihydrochloride Investigation
Application of Advanced In Vitro Systems
Advanced in vitro systems are moving beyond conventional two-dimensional (2D) cell cultures to embrace more complex architectures that better mimic the in vivo environment of the central nervous system (CNS).
Three-Dimensional (3D) Cell Culture Models
Three-dimensional (3D) cell culture models, such as spheroids and organoids, represent a significant leap forward in modeling the intricate cellular environment of the brain. mdpi.commdpi.com Unlike 2D monolayers, 3D cultures allow for complex cell-to-cell interactions, the formation of extracellular matrices, and the establishment of nutrient and oxygen gradients, which are characteristic of living tissue. mdpi.commdpi.com
For a compound like Imiclopazine (B1207428) dihydrochloride (B599025), neural spheroids and brain organoids derived from human induced pluripotent stem cells (hiPSCs) offer a powerful platform. These models can recapitulate key features of cortical tissue, including the presence of various neural cell types (neurons, astrocytes), formation of synaptic circuits, and electrical activity. biorxiv.orgnih.gov This enables researchers to study the compound's effects on neuronal firing, network activity, and potential neurotoxicity in a more physiologically relevant context. nih.govresearchgate.net For instance, neural spheroids have been successfully used to assess drug-induced changes in neural viability and calcium signaling, providing a predictive assay for neurotoxicity. researchgate.net
The table below summarizes the potential applications of 3D cell culture models in the study of neuroactive compounds like this compound dihydrochloride.
| 3D Model Type | Key Features | Potential Research Applications for this compound Dihydrochloride |
| Neural Spheroids | Self-assembled aggregates of neural cells (neurons, glia). nih.gov | Efficacy screening, neurotoxicity assessment, studying effects on synaptic plasticity. researchgate.net |
| Brain Organoids | Directed differentiation of stem cells into structures mimicking specific brain regions (e.g., cortex). biorxiv.org | Modeling neurodevelopmental effects, investigating mechanisms in disease-specific contexts (e.g., schizophrenia models). |
| Assembloids | Combination of different brain-region-specific organoids. biorxiv.org | Studying the impact on inter-regional neural circuit function and connectivity. |
Organ-on-a-Chip and Microphysiological Systems
Organ-on-a-chip (OOC) and microphysiological systems (MPS) are microfluidic devices that culture living cells in environments that simulate the physiological and mechanical conditions of entire organs or systems. drugdeliveryleader.comnih.gov These platforms offer a dynamic alternative to static cell cultures and can model tissue-tissue interfaces, such as the blood-brain barrier (BBB). fda.gov
A critical application for this compound dihydrochloride research is the use of BBB-on-a-chip models. bmbreports.orgnih.gov These devices can recreate the highly selective barrier formed by brain endothelial cells, pericytes, and astrocytes, allowing for quantitative studies of drug transport into the brain. harvard.edudarwin-microfluidics.com By applying fluid flow to mimic blood circulation, researchers can achieve a more accurate prediction of a compound's ability to cross the BBB compared to traditional models. harvard.edunih.gov
Furthermore, by fluidically linking a BBB chip with a liver-on-a-chip model, researchers can investigate the systemic effects of drug metabolism. alfa-chemistry.comnih.govnih.gov The liver chip can metabolize a parent compound like this compound dihydrochloride, and the resulting metabolites can then be perfused across the BBB chip to assess their brain penetrance and activity. This multi-organ approach provides a more holistic view of the compound's pharmacokinetic and pharmacodynamic profile. drugdeliveryleader.combioradiations.com
| MPS/OOC Model | Key Features | Potential Research Applications for this compound Dihydrochloride |
| Blood-Brain Barrier (BBB)-on-a-Chip | Co-culture of endothelial cells, pericytes, and astrocytes with fluid flow. darwin-microfluidics.com | Quantifying brain penetration and transport mechanisms; assessing effects on barrier integrity. nih.govnih.gov |
| Liver-on-a-Chip | 3D culture of hepatocytes with microfluidic perfusion to mimic liver sinusoids. alfa-chemistry.comresearchgate.net | Studying hepatic metabolism and identifying potential hepatotoxicity. nih.govrsc.org |
| Multi-Organ-Chip (e.g., Liver-Brain) | Fluidically linked individual organ models. bioradiations.com | Investigating the impact of metabolites on CNS targets and predicting systemic effects. |
Integration of Computational and Artificial Intelligence (AI) Methodologies
Machine Learning for Predictive Pharmacology
Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. thelifescience.org For this compound dihydrochloride, ML models could be used to predict a range of pharmacological parameters, including its binding affinity for various receptors, potential off-target effects, and likelihood of causing adverse drug reactions. mdpi.com
| Machine Learning Application | Data Inputs | Predicted Outputs for this compound Dihydrochloride |
| Target Prediction | Chemical structure, existing bioactivity data. | Binding affinity for dopamine (B1211576), serotonin (B10506), and other CNS receptors. |
| Side Effect Prediction | Chemical, biological, and phenotypic properties of known drugs. mdpi.com | Likelihood of specific adverse effects. |
| Drug-Drug Interaction (DDI) Prediction | Drug structure, targets, therapeutic class, known interaction networks. nih.gov | Potential interactions with co-administered medications. |
| Treatment Outcome Prediction | Neuroimaging, genetic, and clinical data from patient cohorts. nih.govresearchgate.net | Likelihood of therapeutic response in specific patient subpopulations. nih.gov |
Systems Biology Approaches for Network Analysis
Systems biology moves beyond the "one drug, one target" paradigm to provide a holistic view of how a compound affects the complex network of molecular interactions within a cell or organism. nih.gov By integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive network models of disease and drug action. nih.govaimed-analytics.comnygen.io
For a drug like this compound dihydrochloride, network pharmacology can be used to map its interactions with a wide array of proteins and pathways, not just its primary targets. This approach can help elucidate the mechanisms underlying its therapeutic effects and potential side effects. nygen.io Integrating transcriptomic and proteomic data can reveal how the drug modulates signaling pathways disrupted in disorders like schizophrenia. nih.govoup.com This systems-level understanding is crucial for identifying biomarkers of drug response and for developing more targeted and personalized therapeutic strategies. aimed-analytics.com
| Systems Biology Approach | Data Types Integrated | Research Objective for this compound Dihydrochloride |
| Network Pharmacology | Drug-target interactions, protein-protein interaction networks. | Identify all potential molecular targets and pathways affected by the drug. |
| Multi-Omics Integration | Genomics, transcriptomics, proteomics, metabolomics. nih.gov | Build a comprehensive model of the drug's mechanism of action and its effect on disease pathophysiology. nih.gov |
| Pathway Analysis | Gene expression data, known signaling pathways. nygen.io | Determine which cellular signaling cascades are significantly modulated by the drug. |
Development and Refinement of Specific Preclinical Animal Models
While in vitro and computational models are advancing rapidly, preclinical animal models remain essential for studying complex behavioral and systemic effects. nih.gov Research into neuropsychiatric disorders has driven the development of more refined animal models with improved validity for evaluating antipsychotic agents. nih.gov
The investigation of compounds like this compound dihydrochloride benefits from neurodevelopmental models of schizophrenia, which are considered to have better etiological validity than acute, drug-induced models. nih.govfrontiersin.org These models often involve early-life insults—such as neonatal ventral hippocampal lesions (NVHL) or maternal immune activation—that lead to the emergence of schizophrenia-like behavioral and cognitive deficits in adulthood. nih.govnih.govresearchgate.net
These refined models can replicate a wider range of symptoms, including negative and cognitive deficits, which are poorly addressed by many current antipsychotics. nih.govmpg.de They serve as crucial platforms for testing the efficacy of new compounds in reversing these complex behavioral phenotypes. oup.com The goal is to improve the translational value of preclinical studies, ensuring that the findings in animal models are more predictive of clinical outcomes in humans. researchgate.net
| Preclinical Model Type | Basis of Model | Key Phenotypes Modeled | Relevance for this compound Dihydrochloride |
| Pharmacological Models | Acute administration of psychostimulants (e.g., amphetamine) or NMDA receptor antagonists (e.g., ketamine). nih.gov | Hyperlocomotion, stereotypy, sensorimotor gating deficits (positive symptoms). nih.govnih.gov | Initial screening for dopamine D2 receptor antagonism and antipsychotic-like activity. nih.gov |
| Neurodevelopmental Models | Early-life interventions (e.g., neonatal ventral hippocampal lesion, maternal immune activation). nih.govoup.com | Post-adolescent onset of positive, negative, and cognitive symptoms. researchgate.net | Assessing efficacy against a broader spectrum of schizophrenia-related symptoms. |
| Genetic Models | Manipulation of susceptibility genes (e.g., DISC1). nih.gov | Behavioral and neurochemical changes linked to specific genetic risk factors. | Investigating mechanism of action in a context of known genetic vulnerability. |
Future Directions and Emerging Research Avenues for Imiclopazine Dihydrochloride
Exploration of Underexplored Biological Systems
The primary mechanism of action for phenothiazines involves the antagonism of dopamine (B1211576) receptors. jmedchem.comnih.gov However, the full spectrum of their biological effects is not completely understood. Future research on imiclopazine (B1207428) dihydrochloride (B599025) could delve into its interactions with a variety of less-investigated biological systems.
Potential Areas of Investigation:
Neuroinflammation and Microglia Modulation: Chronic neuroinflammation is increasingly implicated in the pathophysiology of psychiatric and neurodegenerative disorders. Research could explore the potential of this compound dihydrochloride to modulate microglial activation and the production of inflammatory cytokines in the central nervous system.
Gut-Brain Axis: The intricate communication between the gut microbiome and the brain is a rapidly emerging area of neuroscience. Studies could investigate whether this compound dihydrochloride influences the composition of the gut microbiota and how this might correlate with its psychoactive effects.
Ion Channel Activity: Beyond its known receptor targets, the effect of this compound dihydrochloride on various ion channels in the brain remains largely unexplored. Investigating its potential to modulate calcium, potassium, or sodium channels could reveal novel mechanisms of action and therapeutic possibilities.
Integration with Multi-Omics Data for Deeper Insights
The advent of high-throughput "omics" technologies offers a powerful lens through which to re-examine the biological effects of compounds like this compound dihydrochloride. An integrated multi-omics approach can provide a holistic understanding of its mechanism of action and identify potential biomarkers for treatment response. nih.govmdpi.com
Multi-Omics Strategies:
Genomics and Transcriptomics: By analyzing changes in gene and RNA expression in response to this compound dihydrochloride, researchers can identify the genetic pathways and networks that are modulated by the compound. This could reveal novel targets and provide insights into the molecular basis of its therapeutic and adverse effects.
Proteomics: This approach can identify the specific proteins that physically interact with this compound dihydrochloride, offering a direct view of its molecular targets. Quantitative proteomics can also reveal how the compound alters the abundance of various proteins within the cell, providing a deeper understanding of its functional impact.
Metabolomics: Studying the metabolic profile of cells or organisms treated with this compound dihydrochloride can uncover changes in key metabolic pathways. This could lead to the discovery of novel biomarkers to monitor drug efficacy and toxicity.
The integration of these multi-omics datasets, often facilitated by machine learning and deep learning algorithms, can help to construct comprehensive models of the drug's activity and predict patient responses. nih.gov
Potential for Research into Novel Pharmacological Applications beyond Current Scope
While initially investigated as an antipsychotic, the chemical structure of this compound dihydrochloride suggests that it may have therapeutic potential in other areas. The phenothiazine (B1677639) scaffold is known to possess a wide range of biological activities. nih.govmdpi.com
Emerging Therapeutic Areas:
Oncology: Several phenothiazine derivatives have demonstrated anti-neoplastic properties. mdpi.comnih.govacs.org Future studies could explore the potential of this compound dihydrochloride to inhibit cancer cell growth, induce apoptosis, and overcome multidrug resistance in various cancer types, including liver cancer. acs.org
Infectious Diseases: The antimicrobial and antiviral activities of phenothiazines are an area of growing interest. cbijournal.com Research could assess the efficacy of this compound dihydrochloride against a range of pathogens, including bacteria, fungi, and viruses.
Neurodegenerative Diseases: Given the role of neuroinflammation and oxidative stress in conditions like Alzheimer's and Parkinson's disease, the potential neuroprotective effects of this compound dihydrochloride warrant investigation.
Methodological Innovations Driving Future this compound Dihydrochloride Research
Advances in research methodologies can enable a more efficient and insightful re-evaluation of historical compounds like this compound dihydrochloride.
Innovative Research Approaches:
High-Throughput Screening (HTS): Modern HTS platforms can rapidly screen this compound dihydrochloride against large libraries of biological targets, potentially identifying unexpected activities and novel therapeutic applications.
Computational Chemistry and In Silico Modeling: Molecular docking and simulation studies can predict the binding of this compound dihydrochloride to various receptors and enzymes, helping to prioritize experimental studies and guide the design of more potent and selective derivatives. jmedchem.com
Continuous-Flow Synthesis: Innovations in chemical synthesis, such as continuous-flow technology, can facilitate the efficient and scalable production of this compound dihydrochloride and its analogs for research purposes. researchgate.netresearchgate.net
Zebrafish as a Model Organism: The use of zebrafish larvae in toxicological and pharmacological screening provides a valuable in vivo platform to assess the effects of novel compounds on a whole organism. acs.org
Q & A
Q. How should researchers ensure reproducibility when publishing this compound dihydrochloride pharmacological data?
- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, including detailed reporting of animal strain, dosing protocols, and blinding methods. For in vitro work, follow MIAME standards for omics data. Provide raw datasets, analysis scripts, and instrument calibration records as supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
